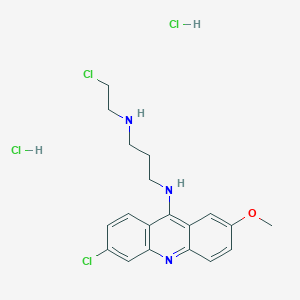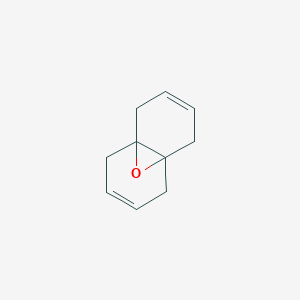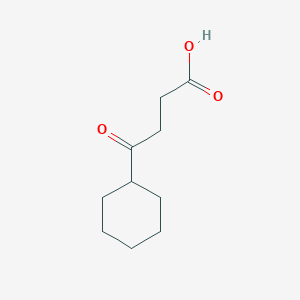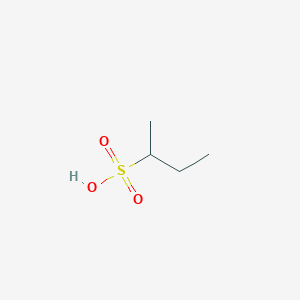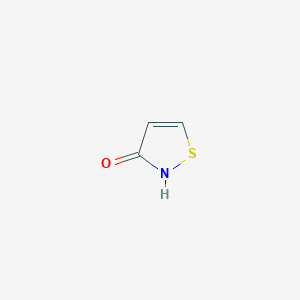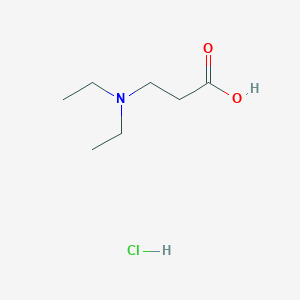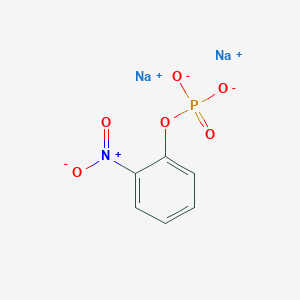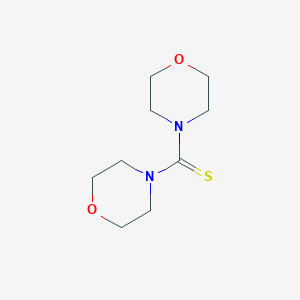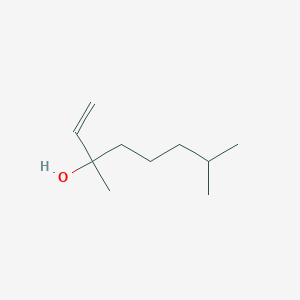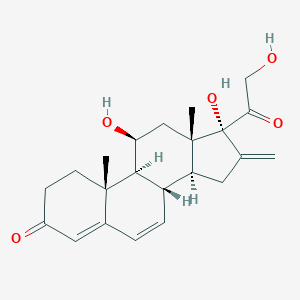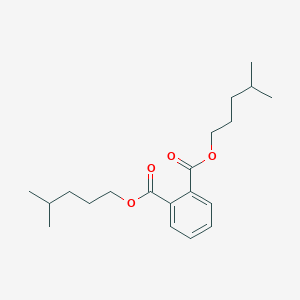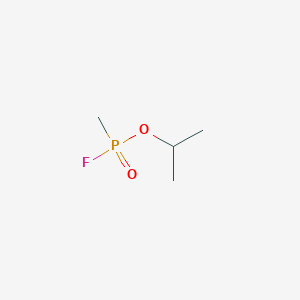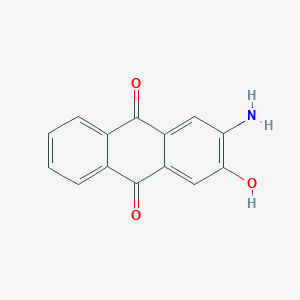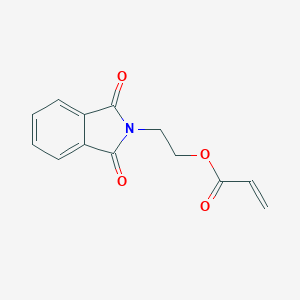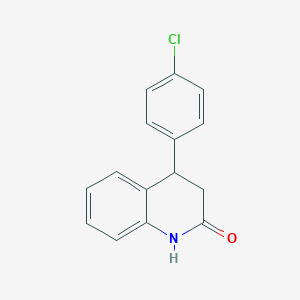
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, also known as CDPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPQ belongs to the class of quinolinone derivatives and has been found to possess several interesting properties that make it a promising candidate for research.
Wirkmechanismus
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one exerts its pharmacological effects by binding to the α7 nicotinic acetylcholine receptor and inhibiting its function. This results in the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to changes in synaptic plasticity and neuronal excitability.
Biochemische Und Physiologische Effekte
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of synaptic plasticity, and the regulation of neuronal excitability. 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its high selectivity and potency for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cognitive disorders, and the exploration of its anti-inflammatory properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one and to identify potential side effects and toxicity.
Synthesemethoden
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup synthesis. The most commonly used method for synthesizing 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is the Pictet-Spengler reaction, which involves the reaction of 4-chloroaniline with 2,3-dihydroxybenzaldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in various physiological processes, including learning and memory, making 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one a potential candidate for the treatment of cognitive disorders.
Eigenschaften
CAS-Nummer |
16880-72-1 |
|---|---|
Produktname |
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
Molekularformel |
C15H12ClNO |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H,17,18) |
InChI-Schlüssel |
LGKWQCRGNWXKCQ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
Synonyme |
4-(4-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



